molecular formula C21H19FN2O2 B11348263 4-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

4-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11348263
M. Wt: 350.4 g/mol
InChI Key: GBPRSDJLIKWVDE-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to yield the benzamide.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is achieved by reacting the benzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Product Formation: The final step involves the purification of the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-[(4-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    4-ETHOXY-N-[(4-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine and bromine analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O2/c1-2-26-19-12-8-17(9-13-19)21(25)24(20-5-3-4-14-23-20)15-16-6-10-18(22)11-7-16/h3-14H,2,15H2,1H3

InChI Key

GBPRSDJLIKWVDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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